2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
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Overview
Description
2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a bromobenzyl group, a sulfanyl group, and a tetrahydronaphthyridine core.
Preparation Methods
The synthesis of 2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromobenzyl Intermediate: This step involves the bromination of benzyl compounds to introduce the bromine atom.
Sulfanyl Group Introduction: The bromobenzyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetrahydronaphthyridine core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure could be useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile involves its interaction with molecular targets in biological systems. The bromobenzyl and sulfanyl groups may play a role in binding to specific enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include other bromobenzyl and sulfanyl derivatives, as well as tetrahydronaphthyridine analogs. Compared to these compounds, 2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications .
Some similar compounds include:
- 2-[(3-Bromobenzyl)sulfanyl]-tetrahydroquinoline
- 6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3S/c1-21-6-5-16-14(10-21)8-13(9-19)17(20-16)22-11-12-3-2-4-15(18)7-12/h2-4,7-8H,5-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNPRSOZROKNOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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